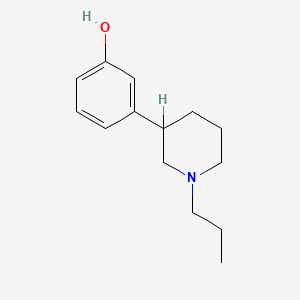
3-(1-propylpiperidin-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-propyl-3-piperidinyl)phenol is a member of piperidines.
Biologische Aktivität
3-(1-Propylpiperidin-3-yl)phenol, also known by its chemical structure, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N, with a molecular weight of approximately 205.30 g/mol. The compound features a piperidine ring substituted with a propyl group and a phenolic hydroxyl group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly:
- Sigma Receptors : This compound has been shown to modulate sigma receptors, which are implicated in neuroprotective effects and the modulation of neurotransmitter systems. Research indicates that sigma receptor activation can influence cognitive functions and may have therapeutic implications in neurodegenerative diseases .
- Dopamine Receptors : The compound's structure suggests potential interactions with dopamine receptors, which are critical in regulating mood, reward, and motor control. Studies indicate that compounds with similar structures can exhibit dopaminergic activity .
Biological Activity and Effects
Research has demonstrated several biological activities associated with this compound:
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotection against oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative disorders .
- Antidepressant-like Activity : Animal models have shown that compounds similar to this compound exhibit antidepressant-like effects, potentially through serotonin modulation .
- Analgesic Properties : Some studies have indicated that this compound may possess analgesic properties, making it a candidate for further investigation in pain management therapies .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Neuroprotection : A study involving animal models treated with this compound showed reduced neuronal damage after induced oxidative stress. The results indicated a significant decrease in markers of apoptosis compared to control groups .
- Behavioral Studies : In behavioral assessments, subjects administered with this compound displayed improved performance in tasks measuring cognitive function and reduced anxiety-like behaviors, suggesting its potential as an antidepressant or anxiolytic agent .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Sigma Receptor Activity | Dopamine Receptor Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Moderate | Yes |
| Compound A (similar structure) | High | Low | Yes |
| Compound B (related phenol) | Low | High | No |
Eigenschaften
CAS-Nummer |
75240-91-4 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
3-(1-propylpiperidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3 |
InChI-Schlüssel |
HTSNFXAICLXZMA-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)O |
Kanonische SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)O |
Synonyme |
3-(3-hydroxyphenyl)-N-n-propylpiperidine 3-PPP n-N-propyl-3(N-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine, (+-)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, R-(+)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, S-(-)-isomer preclamol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















